molecular formula C7H16Si B3058954 (Cyclopropylmethyl)(trimethyl)silane CAS No. 931-82-8

(Cyclopropylmethyl)(trimethyl)silane

Cat. No.: B3058954
CAS No.: 931-82-8
M. Wt: 128.29 g/mol
InChI Key: DBMGJPYSLIKHEP-UHFFFAOYSA-N
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Description

(Cyclopropylmethyl)(trimethyl)silane is an organosilicon compound with the molecular formula C₇H₁₆Si. It is a member of the silane family, characterized by the presence of a silicon atom bonded to both carbon and hydrogen atoms. This compound is notable for its unique structure, which includes a cyclopropylmethyl group and three methyl groups attached to the silicon atom. It is used in various chemical reactions and has applications in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

(Cyclopropylmethyl)(trimethyl)silane can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl chloride with trimethylsilane in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane.

Another method involves the use of Grignard reagents. Cyclopropylmethylmagnesium bromide can react with trimethylchlorosilane to produce this compound. This reaction is usually carried out in an inert atmosphere to avoid moisture and oxygen, which can interfere with the reaction.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale batch reactors. The process involves the careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

(Cyclopropylmethyl)(trimethyl)silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent used.

    Reduction: It can act as a reducing agent in certain reactions, particularly in the presence of metal catalysts.

    Substitution: The silicon atom in this compound can undergo nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Metal catalysts such as palladium or platinum are often used to facilitate reduction reactions.

    Substitution: Nucleophiles such as halides, alkoxides, and amines can react with this compound under appropriate conditions.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Various reduced silicon-containing compounds.

    Substitution: Substituted silanes with different functional groups.

Scientific Research Applications

(Cyclopropylmethyl)(trimethyl)silane has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-silicon bonds.

    Material Science: The compound is used in the production of silicon-based materials, including polymers and coatings.

    Catalysis: It serves as a precursor for catalysts used in various chemical reactions, including hydrosilylation and cross-coupling reactions.

    Pharmaceuticals: Research is ongoing into its potential use in drug development, particularly in the modification of drug molecules to improve their stability and bioavailability.

Mechanism of Action

The mechanism of action of (Cyclopropylmethyl)(trimethyl)silane in chemical reactions involves the formation of reactive intermediates, such as silyl radicals or silyl cations. These intermediates can then participate in various reaction pathways, including radical chain reactions and nucleophilic substitutions. The silicon atom’s affinity for oxygen and fluorine also plays a crucial role in its reactivity, particularly in reduction and substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilane: Similar in structure but lacks the cyclopropylmethyl group.

    Triethylsilane: Contains ethyl groups instead of methyl groups.

    Cyclopropyltrimethylsilane: Similar but with different substitution patterns on the silicon atom.

Uniqueness

(Cyclopropylmethyl)(trimethyl)silane is unique due to the presence of both cyclopropylmethyl and trimethylsilyl groups, which confer distinct reactivity and stability properties. This combination allows it to participate in a broader range of chemical reactions compared to its simpler counterparts.

Properties

IUPAC Name

cyclopropylmethyl(trimethyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16Si/c1-8(2,3)6-7-4-5-7/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMGJPYSLIKHEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CC1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10500086
Record name (Cyclopropylmethyl)(trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10500086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

931-82-8
Record name (Cyclopropylmethyl)(trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10500086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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